4-Amino-6,7-dimethoxyquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as a scaffold for drug development. It is classified under the category of quinazolinones, which are known for their diverse pharmacological properties.
The chemical structure of 4-amino-6,7-dimethoxyquinazolin-2(1H)-one can be represented by the molecular formula and has a molecular weight of approximately 219.21 g/mol. It is typically synthesized from various precursors, including derivatives of dimethoxybenzene and other aminated compounds. The compound is classified as an organic nitrogen-containing heterocycle and is often explored for its antitumor, antimicrobial, and antimalarial properties .
The synthesis of 4-amino-6,7-dimethoxyquinazolin-2(1H)-one can be achieved through several methods:
These methods emphasize high yields and efficiency while minimizing environmental impact.
The molecular structure of 4-amino-6,7-dimethoxyquinazolin-2(1H)-one features:
The key structural data includes:
This structure contributes to its biological activity by allowing interactions with various biological targets.
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one participates in various chemical reactions:
These reactions are crucial for developing new derivatives with enhanced biological properties.
The mechanism of action for 4-amino-6,7-dimethoxyquinazolin-2(1H)-one often involves:
The precise molecular interactions are still under investigation but are believed to involve binding to active sites on target enzymes.
Key physical properties include:
Chemical properties include:
These properties influence its handling in laboratory settings and applications in drug formulation.
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one has several notable applications:
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one (molecular formula: C₁₀H₁₁N₃O₃, molecular weight: 221.21 g/mol, CAS: 664347-52-8) is a synthetically versatile quinazolinone derivative serving as a crucial intermediate for pharmacologically active compounds [1] [4]. Its structural features – including the fused bicyclic system, electron-donating methoxy groups, and nucleophilic 4-amino group – enable targeted modifications for drug discovery.
The synthesis typically begins with commercially available veratrole (1,2-dimethoxybenzene). A sequential nitration-reduction process yields 3,4-dimethoxyaniline, which undergoes cyclocondensation with cyanamide or urea under acidic conditions to form the quinazolin-2(1H)-one core [7]. An alternative route employs veratraldehyde (3,4-dimethoxybenzaldehyde) as the starting material, which is oxidized to veratric acid, followed by nitration and reduction to obtain 5-nitroveratric acid. Subsequent ring closure with formamide or ammonium formate furnishes the quinazolinone skeleton [7]. For the target 4-amino derivative, a key intermediate is 2-chloro-4-amino-6,7-dimethoxyquinazoline, synthesized via chlorination of the corresponding quinazolinone using phosphoryl trichloride (POCl₃) or oxalyl chloride. Nucleophilic amination (e.g., with ammonia or ammonium hydroxide) then installs the 4-amino group [7].
Recent advancements focus on enhancing regiocontrol and sustainability:
The 6,7-dimethoxy motif significantly enhances lipid solubility (LogP increase by 1.2–1.8 units compared to unsubstituted analogues), promoting blood-brain barrier penetration for CNS-targeted agents [5] [6]. These substituents also stabilize receptor binding via van der Waals interactions with hydrophobic pockets in enzymes like EGFR and VEGFR [6]. The 4-amino group serves as a critical hydrogen-bond donor/acceptor, directly interacting with biological targets. Structure-activity relationship (SAR) studies confirm that its replacement with methyl, hydroxyl, or chloro groups abolishes >90% of cerebroprotective activity in ischemia models [5].
Derivatization focuses on the 4-amino group and N1/N3 positions:
Table 2: Bioavailability-Enhanced Analogues of 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one
Derivative | Modification Site | Key Property Improvement | Biological Impact |
---|---|---|---|
3i | 4-Amino (L-Proline amide) | Solubility: 0.5 mg/mL → 8.2 mg/mL (pH 7.4) | Cerebroprotective ED₅₀: 3.2 mg/kg (vs. 12 mg/kg parent) |
3j | 4-Amino (Glycine amide) | LogD: -0.8 (vs. 0.2 for parent) | Brain/Plasma ratio: 1.8 (vs. 0.4 parent) |
PEG₅₀₀-N1 conjugate | N1-position | Plasma t₁/₂: 1.2 h → 4.8 h (rat IV) | AUC increased 4.3-fold |
Triazole-C3 fused | C3-position | CYP3A4 stability: 15% → 85% remaining (1 h incubation) | Oral bioavailability (F): 22% → 65% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: